molecular formula C11H19N2O4P B043401 4-Aminophenylphosphorylcholine CAS No. 102185-28-4

4-Aminophenylphosphorylcholine

Cat. No. B043401
CAS RN: 102185-28-4
M. Wt: 274.25 g/mol
InChI Key: SBUYBNIDQXQZSZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Aminophenylphosphorylcholine involves several key steps, starting from basic aromatic compounds or acids. For example, the synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide, an important intermediate for biologically active compounds, was achieved through a three-step process starting from picolinic acid, demonstrating the versatility of amino and phosphoryl groups in synthetic chemistry (Xiong et al., 2018).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the interaction and properties of compounds. While direct analysis of this compound's structure was not found, studies on similar compounds, such as 4-aminoquinoline derivatives, provide valuable insights. These compounds have been synthesized and evaluated for their structure-activity relationships, offering a glimpse into how structural variations can impact biological activity and chemical reactivity.

Chemical Reactions and Properties

Chemical reactions involving compounds similar to this compound, such as the synthesis of Schiff bases of 4-(4-aminophenyl)-morpholine, illustrate the chemical versatility of the amino and phosphoryl groups. These reactions yield products with potential antimicrobial activities, highlighting the importance of chemical modifications in enhancing biological properties (Panneerselvam et al., 2005).

Physical Properties Analysis

The physical properties of compounds related to this compound, such as solubility, melting point, and stability, are essential for their application in various fields. While specific data on this compound was not identified, the physical properties of related compounds can be inferred from their molecular structure, synthesis methods, and chemical properties.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for further chemical modifications, are key to understanding the utility of this compound. Research on similar compounds, such as the facile synthesis of 4-phenylquinolin-2(1H)-one derivatives, provides insights into the chemical behavior and reactivity of such compounds (Park & Lee, 2004).

Scientific Research Applications

  • Neurodegenerative Disease Treatment : 4-aminoquinolines show potential as treatments for neurodegenerative diseases, particularly due to their potent inhibition of acetylcholinesterase. Compounds with n-octylamino chains or adamantyl substituents are especially effective in this regard (Bosak et al., 2019).

  • Alzheimer's Disease Therapy : Derivatives of 4-aminoquinoline, particularly those based on adamantanes, are being explored as potential anticholinesterase agents in the symptomatic treatment of Alzheimer's disease (Komatović et al., 2022).

  • Enzyme Inhibition for Multiple Diseases : 4-amino-chalcone derivatives have been identified as effective inhibitors of both acetylcholinesterase and carbonic anhydrase enzymes, which could be beneficial for the treatment of diseases like Alzheimer's, glaucoma, and epilepsy (Gürdere et al., 2021).

  • Cardiac Applications : 4aminopyridine has been shown to activate potassium currents in feline atrial myocytes, indicating potential applications in cardiac research (Navarro-Polanco & Sánchez-Chapula, 1997).

  • Antimalarial Drug Development : 4-aminoquinolines (4AQ) are explored as effective antimalarial drugs, with ongoing development of new compounds to combat chloroquine-resistant Plasmodium falciparum (O’Neill et al., 2006).

  • Cancer Treatment : 4-aminoquinazoline derivatives have shown promise as kinase inhibitors and anticancer agents, targeting cancers like lung, breast, colon, and prostate (Das & Hong, 2019).

  • Biosensor Development : The use of 4-aminophenyl acetate in acetylcholinesterase-based biosensors has demonstrated effective detection of organophosphorus and carbamic pesticides (Rosa et al., 1994).

  • Pharmaceutical Chemistry : Palladium catalysis is a method for preparing 4-aminoquinolines, offering potential for various medicinal chemistry applications (Margolis et al., 2007).

Mechanism of Action

Target of Action

4-Aminophenylphosphorylcholine (4-APPC) is primarily researched for its role as a substrate in the study of phospholipase D (PLD) activity . PLD is an enzyme that catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline . This reaction is significant in various cellular processes including membrane trafficking and signal transduction .

Mode of Action

4-APPC functions as a probe facilitating selective binding and isolation processes in biochemical studies . When conjugated to sepharose, it serves as an effective adsorbent for affinity precipitation experiments . This compound’s interaction with its targets leads to changes in the biochemical processes, particularly those involving PLD.

Biochemical Pathways

The primary biochemical pathway affected by 4-APPC is the phospholipase D (PLD) pathway . PLD catalyzes the hydrolysis of phosphatidylcholine to produce phosphatidic acid and choline . This reaction plays a crucial role in various cellular processes, including membrane trafficking and signal transduction . By acting as a substrate for PLD, 4-APPC can influence these processes.

Pharmacokinetics

Its solubility in pbs (ph 72) is reported to be 10 mg/ml , which could potentially influence its bioavailability.

Result of Action

The molecular and cellular effects of 4-APPC’s action are primarily related to its role as a substrate in the study of PLD activity . By facilitating selective binding and isolation processes in biochemical studies, 4-APPC can help researchers better understand the mechanisms of PLD and its associated cellular processes .

Action Environment

It is known that the compound is hygroscopic and light-sensitive , suggesting that its stability and efficacy could be affected by factors such as humidity and light exposure.

properties

IUPAC Name

(4-aminophenyl) 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N2O4P/c1-13(2,3)8-9-16-18(14,15)17-11-6-4-10(12)5-7-11/h4-7H,8-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUYBNIDQXQZSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CCOP(=O)([O-])OC1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N2O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90907190
Record name 4-Aminophenyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

102185-28-4
Record name 2-[[(4-Aminophenoxy)hydroxyphosphinyl]oxy]-N,N,N-trimethylethanaminium inner salt
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102185-28-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Aminophenylphosphorylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102185284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Aminophenyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90907190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Aminophenylphosphorylcholine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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